Methyl 3-phenyl-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-phenyl-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzene ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-5-(trifluoromethyl)benzoate typically involves the esterification of 3-phenyl-5-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 3-phenyl-5-(trifluoromethyl)benzoic acid.
Reduction: 3-phenyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-phenyl-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which Methyl 3-phenyl-5-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In biological systems, the trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 3-(trifluoromethyl)benzoate: Similar structure but without the phenyl group, leading to variations in reactivity and applications.
Uniqueness
Methyl 3-phenyl-5-(trifluoromethyl)benzoate is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of the compound, making it valuable in pharmaceutical research.
Properties
IUPAC Name |
methyl 3-phenyl-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)12-7-11(10-5-3-2-4-6-10)8-13(9-12)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIDVNRBTMTVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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